4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine
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Overview
Description
4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a morpholine ring substituted with a chlorinated nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine typically involves the condensation of 6-chloro-5-nitropyridin-2-amine with 2,6-dimethylmorpholine under specific reaction conditions. One common method involves the use of a solvent such as ethanol and a catalyst like ytterbium triflate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like iron and acetic acid.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Iron powder and acetic acid in ethanol.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Conversion to 4-(6-amino-5-nitropyridin-2-yl)-2,6-dimethylmorpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorinated pyridine moiety can also participate in various biochemical pathways, potentially leading to antimicrobial or other bioactive effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-Chloro-5-nitropyridin-2-yl)-3,5-dimethylisoxazole: Similar structure but with an isoxazole ring instead of a morpholine ring.
1-(6-Chloro-5-nitropyridin-2-yl)piperidine-4-carboxamide: Contains a piperidine ring and a carboxamide group.
Uniqueness
4-(6-Chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine is unique due to its specific combination of a morpholine ring with a chlorinated nitropyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(6-chloro-5-nitropyridin-2-yl)-2,6-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-7-5-14(6-8(2)18-7)10-4-3-9(15(16)17)11(12)13-10/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAPYMRQSUJETN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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